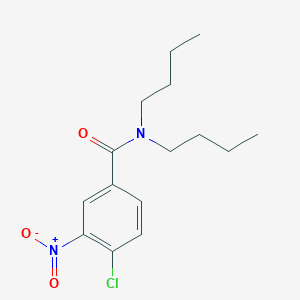

N,N-dibutyl-4-chloro-3-nitrobenzamide

Description

N,N-Dibutyl-4-chloro-3-nitrobenzamide is a benzamide derivative characterized by a chloro substituent at the 4-position and a nitro group at the 3-position of the benzene ring. The amide nitrogen is substituted with two butyl groups, distinguishing it from simpler mono-substituted analogs. This structural configuration imparts unique physicochemical properties, such as increased lipophilicity compared to analogs with smaller alkyl or aromatic substituents.

The compound’s molecular formula is estimated as C₁₅H₂₁ClN₂O₃, with a molecular weight of approximately 312.45 g/mol (calculated). Its lipophilicity, inferred from similar structures, is likely higher than mono-alkylated analogs due to the two butyl groups, as reflected in a predicted XLogP3 > 3.5 (compared to 2.8 for N-butyl-4-chloro-3-nitrobenzamide ).

Properties

IUPAC Name |

N,N-dibutyl-4-chloro-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21ClN2O3/c1-3-5-9-17(10-6-4-2)15(19)12-7-8-13(16)14(11-12)18(20)21/h7-8,11H,3-6,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEUNYFUIFGHDNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)C(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N,N-dibutyl-4-chloro-3-nitrobenzamide typically involves the reaction of 4-chloro-3-nitrobenzoic acid with dibutylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually include an inert atmosphere, such as nitrogen, and a solvent like dichloromethane. The product is then purified through recrystallization or chromatography .

Chemical Reactions Analysis

N,N-dibutyl-4-chloro-3-nitrobenzamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents such as tin(II) chloride.

Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Scientific Research Applications

N,N-dibutyl-4-chloro-3-nitrobenzamide is utilized in various scientific research fields, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: It is used in studies involving enzyme inhibition and protein-ligand interactions.

Medicine: Research on its potential pharmacological properties, including its effects on specific biological pathways.

Industry: It is employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-dibutyl-4-chloro-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The chloro group can participate in covalent bonding with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The dibutyl amide moiety contributes to the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between N,N-dibutyl-4-chloro-3-nitrobenzamide and related benzamide derivatives:

*Estimated based on structural analogs. †Predicted from mono-butyl analog .

Key Findings:

Lipophilicity and Solubility: The dibutyl substitution in the target compound significantly increases lipophilicity compared to mono-alkylated (e.g., N-butyl) or aryl-substituted analogs (e.g., dichlorophenyl derivative) . This property may enhance membrane permeability but reduce aqueous solubility. The N-(3-acetamidophenyl) analog exhibits higher polarity due to the acetamido group, increasing hydrogen-bond acceptor capacity (TPSA = 74.9 Ų vs. ~60 Ų for dibutyl analog).

Synthetic Accessibility :

- Most analogs are synthesized via the Schotten–Baumann reaction . For example, N-(3-chlorophenethyl)-4-nitrobenzamide is prepared in 30 minutes using 4-nitrobenzoyl chloride and 2-(3-chlorophenyl)ethan-1-amine . The dibutyl variant would follow a similar route with dibutylamine.

Comparatively, the para-nitro group in N-(3-chloro-4-methylphenyl)-4-nitrobenzamide may alter electronic distribution and steric interactions.

Biological Relevance :

- While biological data are absent in the evidence, the nitro group is a common pharmacophore in antimicrobial and antiparasitic agents. The dibutyl variant’s lipophilicity could improve bioavailability but may require optimization for target engagement .

Q & A

Basic Questions

Q. What are the standard synthetic routes for N,N-dibutyl-4-chloro-3-nitrobenzamide?

- Methodological Answer : The synthesis typically involves the reaction of dibutylamine with 4-chloro-3-nitrobenzoyl chloride under controlled conditions. Key steps include:

- Amidation : Conducted in anhydrous solvents like tetrahydrofuran (THF) or dichloromethane, often with a base (e.g., triethylamine) to neutralize HCl byproducts.

- Reaction Monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures reaction completion .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures yields the pure product.

- Optimization : Inert atmosphere (N₂/Ar) and temperature control (0–25°C) minimize side reactions .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assigns proton and carbon environments; nitro and chloro groups induce distinct deshielding in aromatic regions .

- IR Spectroscopy : Confirms amide C=O (~1650 cm⁻¹) and nitro group (~1520 cm⁻¹) .

- Mass Spectrometry (MS) : Validates molecular weight via ESI-TOF or MALDI-TOF .

- X-ray Diffraction : Resolves crystal structure and intermolecular interactions (e.g., hydrogen bonding) .

Q. How can researchers ensure purity during synthesis?

- Methodological Answer :

- Purification : Use silica gel column chromatography with gradient elution (hexane/ethyl acetate).

- Recrystallization : Optimize solvent polarity (e.g., ethanol for high solubility at elevated temperatures) .

- Analytical Cross-Check : Compare melting points and spectroscopic data with literature .

Advanced Research Questions

Q. How to resolve contradictions between experimental and computational spectroscopic data?

- Methodological Answer :

- Multi-Method Validation : Combine experimental (FTIR, Raman) with DFT calculations (B3LYP/6-311G(d,p)) to identify discrepancies in vibrational modes .

- Potential Energy Distribution (PED) : Quantify contributions of internal coordinates to vibrational modes, refining computational models .

- Solvent Effects : Simulate solvent interactions using polarizable continuum models (PCM) to align computational and experimental NMR shifts .

Q. What computational strategies predict the electronic properties of this compound?

- Methodological Answer :

- DFT Calculations : Use B3LYP, B3PW91, or MPW1PW91 functionals to compute HOMO-LUMO gaps, polarizabilities, and hyperpolarizabilities. These predict reactivity and nonlinear optical properties .

- Molecular Electrostatic Potential (MEP) Maps : Identify nucleophilic/electrophilic sites for substitution reactions .

- Molecular Docking : Screen for biological activity by docking into protein active sites (e.g., antimicrobial targets) .

Q. How to design experiments to study the compound’s biological activity?

- Methodological Answer :

- In Vitro Assays : Use microbial growth inhibition assays (e.g., MIC determination) to evaluate antimicrobial potential.

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying nitro/chloro positions) to identify critical functional groups .

- Mechanistic Probes : Incorporate isotopic labels (²H, ¹³C) to track metabolic pathways in cell cultures .

Q. What strategies optimize substitution reactions at the chloro or nitro positions?

- Methodological Answer :

- Nitro Reduction : Catalytic hydrogenation (Pd/C, H₂) or SnCl₂/HCl converts nitro to amine, enabling further functionalization .

- Chloro Displacement : Use nucleophiles (e.g., alkoxides, amines) in polar aprotic solvents (DMF, DMSO) at 60–100°C. Monitor via GC-MS .

- Kinetic Studies : Vary temperature and concentration to determine rate laws and transition states .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.